tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 3-oxopyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts such as palladium on carbon (Pd/C) or nickel are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate
Comparison: this compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and a tert-butyl group attached to a pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1824010-57-2 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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